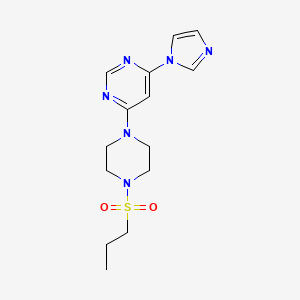

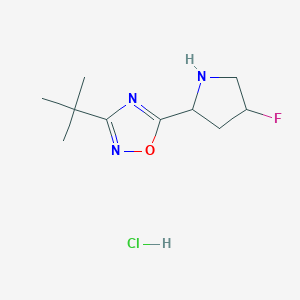

4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several protein kinases and has shown promising results in the treatment of various diseases. In

Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Pharmacology

Arylpiperazine derivatives, including compounds with structures related to "4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine," have clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit serotonin receptor-related effects and have affinities for other neurotransmitter receptors. The pharmacological actions of arylpiperazine derivatives are attributed to their extensive distribution in tissues and metabolism by CYP2D6-dependent oxidation to hydroxylates (Caccia, 2007).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives are utilized as sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensors. These compounds have a range of biological and medicinal applications beyond sensing, demonstrating the versatility of the pyrimidine scaffold in scientific research (Jindal & Kaur, 2021).

Imidazo[1,2-a]pyrimidines: Synthesis and Applications

The synthesis and applications of imidazo[1,2-a]pyrimidine and its derivatives cover a spectrum of biological activities and secondary applications like corrosion inhibition. This highlights the potential of such compounds for further exploration in scientific research, including the synthesis of novel compounds with related structures (Kobak & Akkurt, 2022).

Dipeptidyl Peptidase IV Inhibitors

Compounds with pyrimidine scaffolds, akin to "this compound," serve as DPP IV inhibitors, a target for the treatment of type 2 diabetes mellitus. These inhibitors show the role of pyrimidine derivatives in developing antidiabetic drugs, underlining the therapeutic relevance of such compounds (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name |

4-imidazol-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-2-9-23(21,22)20-7-5-18(6-8-20)13-10-14(17-11-16-13)19-4-3-15-12-19/h3-4,10-12H,2,5-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBJEVLQUHAFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

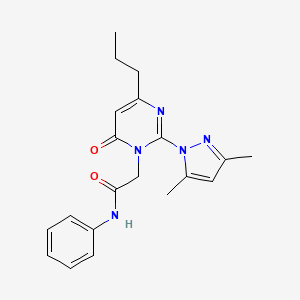

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)

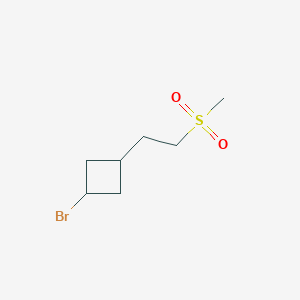

![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)

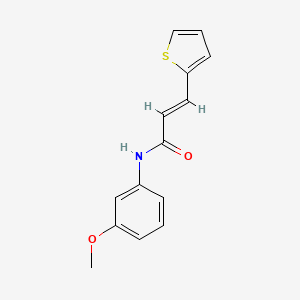

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)